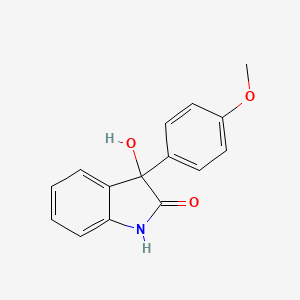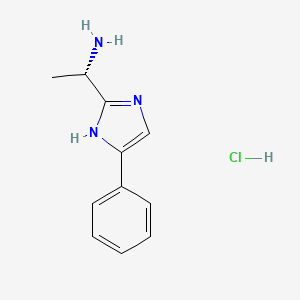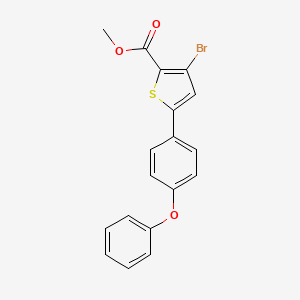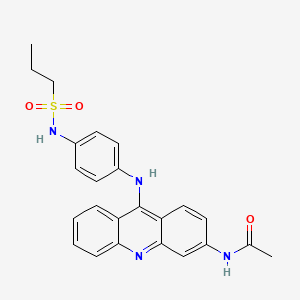
Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-: is a complex organic compound characterized by its intricate molecular structure. It belongs to the class of sulfonanilides and contains multiple functional groups, including a sulfonamide, an amide, and an acridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- typically involves multi-step organic reactions. One common approach is the reaction of 4'-amino-2-methoxyacetanilide with 3-acetamidoacridine in the presence of propylsulfonyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired sulfonamide linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the acridine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like propylsulfonyl chloride and various amines are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce various amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.
Wirkmechanismus
The mechanism by which Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- exerts its effects involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the study of gene expression and the development of anticancer agents. The sulfonamide group can also bind to enzymes, inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: Another acridine derivative used as a fluorescent dye in biological research.
Sulfa Drugs: Sulfonamide-based drugs used as antibiotics.
Acetanilide: A simpler compound with an amide group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- stands out due to its complex structure and multifunctional groups
Eigenschaften
CAS-Nummer |
53221-99-1 |
|---|---|
Molekularformel |
C24H24N4O3S |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-[9-[4-(propylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27) |
InChI-Schlüssel |
VQDSQPDTXHBDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


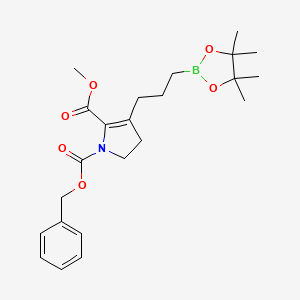
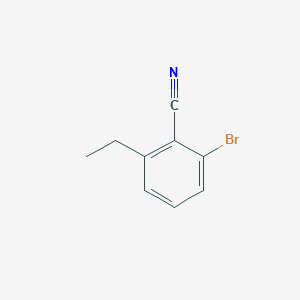
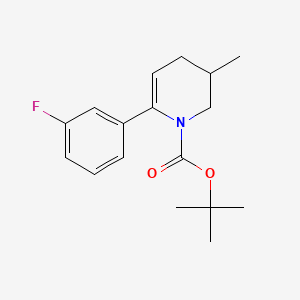
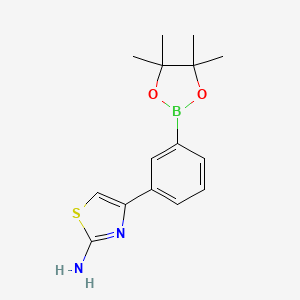
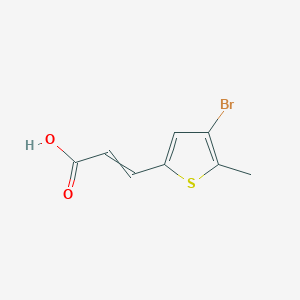
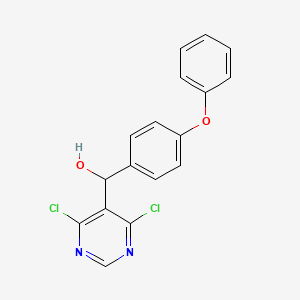
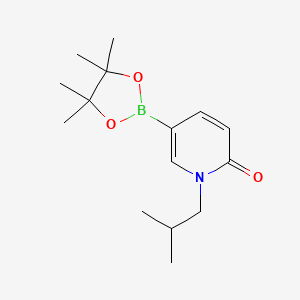


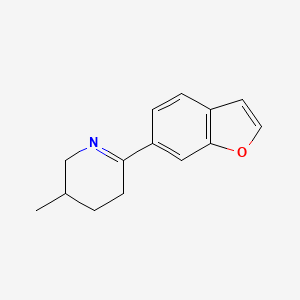
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
